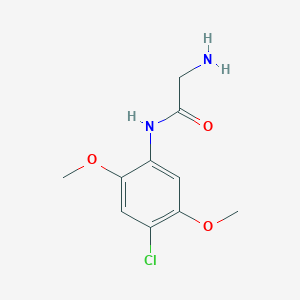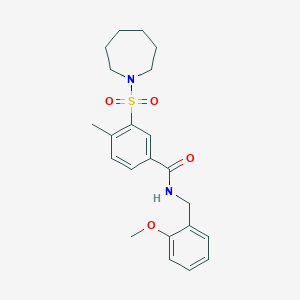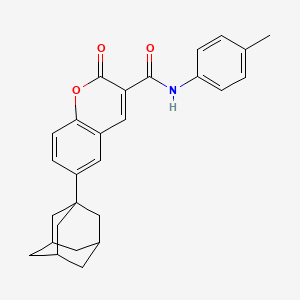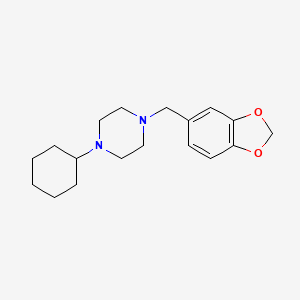![molecular formula C25H24BrClN2O4 B12488162 5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488162.png)
5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, chlorine, and morpholine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including halogenation, etherification, and amination reactions. The starting materials often include 5-bromo-2-hydroxybenzoic acid, 4-chlorobenzyl chloride, and morpholine. The reaction conditions usually require the use of organic solvents such as dichloromethane or dimethylformamide, along with catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with the nucleophile.
Aplicaciones Científicas De Investigación
5-[({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
Compared to similar compounds, 5-[({5-BROMO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID stands out due to its morpholine group, which enhances its solubility and reactivity. This unique feature makes it more versatile in various chemical reactions and applications, particularly in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C25H24BrClN2O4 |
|---|---|
Peso molecular |
531.8 g/mol |
Nombre IUPAC |
5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H24BrClN2O4/c26-19-3-8-24(33-16-17-1-4-20(27)5-2-17)18(13-19)15-28-21-6-7-23(22(14-21)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31) |
Clave InChI |
JNPBKKHKEDXMQR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12488094.png)

![[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-2-methylpropanoate](/img/structure/B12488111.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B12488122.png)

![3-hydroxy-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488150.png)
![8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488151.png)


![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)



